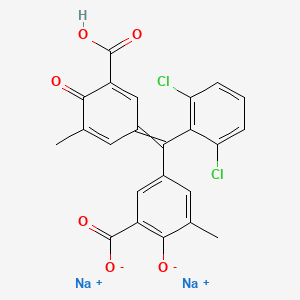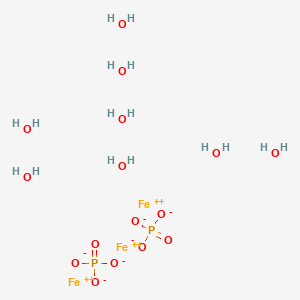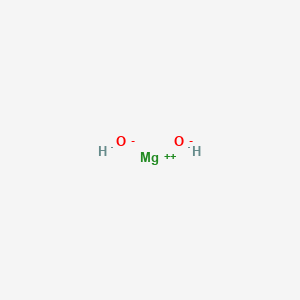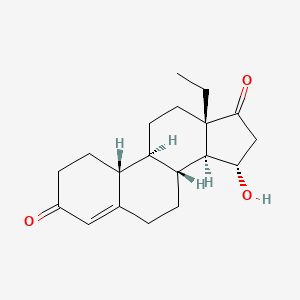
Mordant Blue 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Mordant Blue 1 involves coupling reactions between diazonium salts and aromatic compounds, a common method for azo dye production. Novel heterocyclic acid and mordant acid dyes have been synthesized by coupling a diazonium salt solution of different aromatic amines, indicating a similar process may be involved in the synthesis of this compound (Patel, 2013).
Molecular Structure Analysis
The molecular structure of this compound and related dyes has been studied through spectroscopic and electric property analyses. These studies have identified the optimum geometry and electronic characteristics of dyes like Mordant Blue 29, which share similarities with this compound, providing insights into their molecular structure and potential applications in nonlinear optics and chemical analysis (Zerzucha, Pytlakowska, & Kocot, 2013).
Chemical Reactions and Properties
This compound can form complexes with metal ions, which is a crucial property for its use in mordant dyeing. This ability to chelate with metals like iron and chromium enhances its color fastness on fabrics. The interaction of Mordant Blue dyes with metal ions has been explored to understand the formation of these complexes and their stability (Bo, 2007).
Physical Properties Analysis
The solubility, color strength, and fastness properties of this compound are influenced by its physical properties, which are determined by its molecular structure and interactions with surfactants and metals. These properties affect the dye's application in textile dyeing, where it is used for coloring wool, silk, and other fibers. Studies have shown that the physical properties of dyes like Mordant Blue 29 are significantly influenced by their interaction with surfactants and the dyeing process itself (Güzel & Akgerman, 2000).
Chemical Properties Analysis
The chemical stability, reactivity with fiber substrates, and the ability to undergo various chemical reactions define the chemical properties of this compound. The interaction with different mordants and the resultant color and fastness properties highlight the versatile chemical behavior of this dye in various applications. Research on the optimization and combination of mordant dyes with natural dyes on cotton has provided valuable insights into the chemical properties and application potential of this compound (Ding & Freeman, 2017).
Scientific Research Applications
Textile Dyeing and Finishing : Mordant Blue dyes are used in eco-friendly dyeing processes of proteinous fabrics like wool and silk. Different mordanting techniques (pre-mordanting, meta-mordanting, and post-mordanting) affect the color strength and ultraviolet protection properties of the dyed fabrics. For instance, wool fabric dyed with loganin-derived blue dye and alum as a mordant showed higher color strength in meta-mordanting method compared to other techniques (Patil, Pandit, & Laddha, 2020).
Waste Water Treatment : Mordant Blue dyes are also a subject of study in wastewater treatment. For example, research has explored the removal of Mordant Blue 9, a chlorinated acid dye, from model wastewater using various methods like ionic liquid application, coagulation, sorption, and Fenton oxidation techniques (Šimek, Mikulášek, Kalenda, & Weidlich, 2016).
Medical and Biological Staining : Some Mordant Blue dyes are used as substitutes for traditional staining agents in histology. For instance, Mordant Blue 3 has been used as a substitute for hematoxylin in routine hematoxylin and eosin stains, providing similar results (Llewellyn, 1974).
Spectroscopic and Electric Properties Study : The spectroscopic and electric properties of certain Mordant Blue dyes, such as C.I. Mordant Blue 29, have been studied for potential applications in nonlinear optics and chemical analysis. This includes determining optimal geometry, UV-VIS spectra, and electrical properties using theoretical and experimental methods (Zerzucha, Pytlakowska, & Kocot, 2013).
Trace Element Analysis : Mordant Blue dyes have been used in developing sensitive procedures for trace determination of elements like uranium. For example, the chelate of uranium with Mordant Blue 9 facilitated a highly sensitive stripping voltammetric procedure for uranium detection (Wang & Zadeii, 1987).
Mechanism of Action
Target of Action
Mordant Blue 1, also known as 2Na 5-(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl-3-methylsalicylate, primarily interacts with tissues, cells, or subcellular organelles . The compound forms a coordination complex with these targets, which is facilitated by a substance known as a mordant .
Mode of Action
The interaction between this compound and its targets involves a mordant, which interacts with both the substrate (for example, tissue, cell, subcellular organelle) and the dye . This interaction may involve covalent interaction . Most mordants are metal salts such as ferric chloride and those of chromium and vanadium . Other compounds such as tannic acid and galloylglucoses can also serve as mordants .
Biochemical Pathways
It is known that mordant dyes like this compound interact with tissues, cells, or subcellular organelles via a mordant . This interaction may influence various biochemical pathways within these biological structures.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the staining of tissues, cells, or subcellular organelles . This staining is facilitated by the interaction between the dye and a mordant, which forms a coordination complex with the biological substrate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of Mordant Blue 9, a similar compound, was found to be markedly influenced by operational parameters such as initial pH, persulfate concentration, and iron concentration . Additionally, the presence of inorganic anions, such as Cl− and HCO3−, can also affect the degradation efficiency of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROAZQFKSSYEBL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1796-92-5 |
Source


|
| Record name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 5-[(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-3-methylsalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
